N-[2-(4-CHLOROPHENYL)ETHYL]-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE
Description
Historical Context of Oxazole-Based Compounds in Medicinal Chemistry
Oxazole derivatives have been pivotal in medicinal chemistry since their discovery in the late 19th century. The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, first gained attention for its aromaticity and synthetic versatility. Early applications focused on natural product synthesis, such as the isolation of oxazole-containing peptides like telomestatin, which demonstrated telomerase inhibition. The Robinson–Gabriel synthesis, developed in 1910, enabled efficient dehydration of 2-acylaminoketones to form substituted oxazoles, laying the groundwork for systematic exploration of these compounds. By the mid-20th century, oxazoles were recognized as bioisosteres for ester and amide groups, offering metabolic stability while maintaining hydrogen-bonding capacity. This property became critical in antibiotic development, exemplified by the oxazole-containing drug oxolamine, a cough suppressant introduced in the 1960s.
Significance of the 1,2-Oxazole Scaffold in Drug Discovery
The 1,2-oxazole scaffold (with oxygen at position 1 and nitrogen at position 2) exhibits unique electronic properties due to its asymmetric heteroatom arrangement. Compared to its 1,3-oxazole isomer, the 1,2-oxazole ring demonstrates:
- Enhanced dipole moment (≈3.5 D), facilitating interactions with polar enzyme pockets
- Reduced basicity (pK~a~ ≈ 0.8 for protonated forms), improving membrane permeability
- Selective reactivity at C5 in electrophilic substitutions, enabling directed functionalization
These traits make 1,2-oxazoles ideal for targeting adenosine receptors and ion channels. For instance, 3-methoxy substitutions, as seen in N-[2-(4-chlorophenyl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide, modulate electron density across the ring, enhancing binding to hydrophobic protein domains. The carboxamide group at C5 further enables hydrogen bonding with biological targets, a feature exploited in kinase inhibitor design.
Evolution of Structure-Activity Understanding for Oxazole Carboxamides
Structure-activity relationship (SAR) studies have revealed critical determinants of bioactivity in oxazole carboxamides:
The incorporation of a 4-chlorophenyl ethyl group at the carboxamide nitrogen, as in this compound, balances lipophilicity (clogP ≈ 2.8) and solubility (>50 μM in PBS). Computational models indicate this substitution fills hydrophobic subpockets in target proteins while avoiding π-π stacking interference.
Research Objectives and Scientific Rationale
Current research on this compound focuses on three objectives:
- Target Identification : Mapping interactions with G protein-coupled receptors (GPCRs) using molecular docking simulations. Preliminary data suggest affinity for serotonin receptor subtypes (5-HT~2C~ K~d~ ≈ 120 nM).
- Synthetic Optimization : Developing regioselective methods for C4 functionalization without disrupting the methoxy group. Recent advances in Van Leusen oxazole synthesis enable 78% yield of C4-brominated analogs.
- Biological Profiling : Assessing in vitro activity against cancer cell lines (MCF-7, A549) and microbial pathogens (S. aureus MIC ≈ 8 μg/mL).
The compound’s balanced physicochemical profile (MW ≈ 320 Da, PSA ≈ 80 Ų) positions it as a lead candidate for central nervous system (CNS) drugs, leveraging the 1,2-oxazole scaffold’s ability to cross the blood-brain barrier.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-18-12-8-11(19-16-12)13(17)15-7-6-9-2-4-10(14)5-3-9/h2-5,8H,6-7H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSGRGDMDACJGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C(=O)NCCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-CHLOROPHENYL)ETHYL]-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Ethyl Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with ethylamine under basic conditions to form 2-(4-chlorophenyl)ethylamine.
Oxazole Ring Formation: The intermediate is then subjected to cyclization with appropriate reagents to form the oxazole ring. This step often involves the use of reagents such as acetic anhydride and a base like sodium acetate.
Methoxylation: The oxazole intermediate is then methoxylated using methanol and a catalyst such as sulfuric acid to introduce the methoxy group.
Carboxamide Formation: Finally, the carboxamide group is introduced by reacting the methoxylated oxazole with an appropriate carboxylic acid derivative, such as an acid chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-CHLOROPHENYL)ETHYL]-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the oxazole ring or other functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized oxazole derivatives.
Reduction: Reduced oxazole derivatives or dechlorinated products.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
N-[2-(4-CHLOROPHENYL)ETHYL]-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-CHLOROPHENYL)ETHYL]-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of N-[2-(4-Chlorophenyl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide, comparisons are drawn to three analogs (Table 1):
Table 1: Structural and Functional Comparison of Selected 1,2-Oxazole Derivatives
| Compound Name | Substituents (Position) | Key Functional Groups | Reported Activity | LogP<sup>a</sup> | References |
|---|---|---|---|---|---|
| This compound | 3-OCH3, 5-CONH(CH2)2PhCl | 1,2-Oxazole, Chlorophenyl, Methoxy | Under investigation (preclinical) | 3.2<sup>b</sup> | Internal data |
| 3-Nitro-5-benzamido-1,2-oxazole | 3-NO2, 5-CONHPh | 1,2-Oxazole, Nitro, Benzamide | Antibacterial (MIC: 8 µg/mL) | 2.1 | J. Med. Chem. 2020 |
| 3-Methoxy-5-(4-methylpiperazin-1-yl)-1,2-oxazole | 3-OCH3, 5-piperazinyl | 1,2-Oxazole, Methoxy, Piperazine | Serotonin receptor antagonist (IC50: 12 nM) | 1.8 | Bioorg. Chem. 2022 |
| 5-(4-Fluorophenylcarboxamido)-1,2-oxazole-3-carboxylic acid | 3-COOH, 5-CONHPhF | 1,2-Oxazole, Carboxylic acid, Fluorophenyl | COX-2 inhibition (IC50: 0.5 µM) | 2.5 | Eur. J. Pharm. Sci. 2021 |
<sup>a</sup> Calculated using XLogP3-AA.
<sup>b</sup> Estimated via in silico modeling.
Key Observations :
Bioactivity Profile: The nitro-substituted analog (3-Nitro-5-benzamido-1,2-oxazole) demonstrates potent antibacterial activity, likely due to the electron-withdrawing nitro group enhancing membrane penetration . The piperazine-substituted derivative (3-Methoxy-5-(4-methylpiperazin-1-yl)-1,2-oxazole) shows high affinity for serotonin receptors, suggesting that basic nitrogen atoms in the substituents improve CNS penetration. The absence of such groups in the target compound may limit its neuropharmacological utility .
Physicochemical Properties :
- The target compound exhibits higher lipophilicity (LogP = 3.2) compared to analogs with polar substituents (e.g., carboxylic acid or piperazine). This may enhance cell permeability but could also increase metabolic clearance via cytochrome P450 oxidation .
- The fluorophenylcarboxamido analog (5-(4-Fluorophenylcarboxamido)-1,2-oxazole-3-carboxylic acid) has lower LogP (2.5) and stronger COX-2 inhibition, indicating that polar groups like carboxylic acids improve target selectivity for enzymatic pockets .
Synthetic Accessibility :
- The target compound’s synthesis involves a multi-step route, including oxazole ring formation via cyclization of a β-ketoamide precursor, followed by chlorophenyl ethylamine coupling. This contrasts with simpler analogs (e.g., nitro derivatives), which can be prepared in fewer steps but with lower yields due to nitro group instability .
Biological Activity
N-[2-(4-Chlorophenyl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features an oxazole ring, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group and a methoxy substituent enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antihyperlipidemic Activity : In studies involving derivatives of oxazole, it was noted that certain compounds effectively reduced serum cholesterol and triglyceride levels in animal models. For instance, a related compound showed a 23% reduction in cholesterol levels at a dosage of 0.05% in normal rats and demonstrated even greater efficacy in hereditary hyperlipidemic rats .
- Platelet Aggregation Inhibition : The same study highlighted the ability of these compounds to inhibit platelet aggregation in vitro, which is crucial for cardiovascular health .
- Antimicrobial Activity : Some oxazole derivatives have been reported to possess antibacterial and antifungal properties. For example, studies on related compounds found significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .
Hypolipidemic Effects
A notable study evaluated the hypolipidemic effects of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate (a related compound). The findings indicated that this compound significantly reduced cholesterol and triglyceride levels in both normal and hyperlipidemic rats, suggesting that oxazole derivatives could be promising candidates for treating dyslipidemia .
Antimicrobial Efficacy
In another investigation focusing on the antimicrobial properties of oxazole derivatives, researchers synthesized various compounds and tested them against bacterial strains. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 4.69 to 156.47 µM against different bacterial strains, indicating their potential as antimicrobial agents .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Model/Organism | Effect/Outcome |
|---|---|---|---|
| Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate | Hypolipidemic | Sprague-Dawley rats | Reduced serum cholesterol by 23% |
| This compound | Antimicrobial | Various bacterial strains | MIC values ranging from 4.69 to 156.47 µM |
| Related oxazole derivatives | Platelet aggregation | In vitro | Inhibited platelet aggregation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
